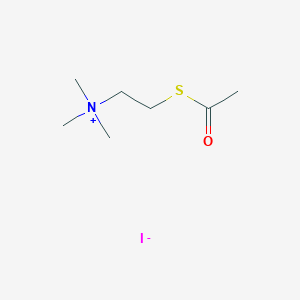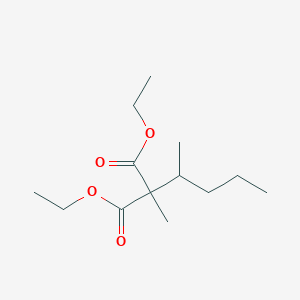
Acetylthiocholine iodide
Overview
Description
Acetylthiocholine iodide is a substrate for acetylcholinesterase (AChE) and an agonist to nicotinic acetylcholine receptor (AChR) . It has been used as a substrate in the preparation of acetylcholine esterase (AChE) assay working solution for AChE activity assay .
Synthesis Analysis
While specific synthesis methods for Acetylthiocholine iodide were not found in the search results, it’s important to note that the compound is used in various assays and detection methods .Molecular Structure Analysis
The linear formula for Acetylthiocholine iodide is CH3COSCH2CH2N(CH3)3I . Its molecular weight is 289.18 .Chemical Reactions Analysis
Acetylthiocholine iodide is used in the colorimetric determination of acetylcholinesterase activity . The analytical signal is quantified by the oxidation of the thiocholine that is produced enzymatically by the hydrolysis of the acetylthiocholine pseudosubstrate .Physical And Chemical Properties Analysis
Acetylthiocholine iodide is a powder or crystal substance . It has a melting point of 205-210 °C .Scientific Research Applications
Amperometric Biosensors
Acetylthiocholine iodide is used as a pseudosubstrate for amperometric detection . Numerous amperometric biosensors have been developed for the fast analysis of neurotoxic insecticides based on the inhibition of cholinesterase (AChE). The analytical signal is quantified by the oxidation of the thiocholine that is produced enzymatically by the hydrolysis of the acetylthiocholine pseudosubstrate .
Neurotoxic Insecticides Analysis
The compound is used in the development of biosensors for the rapid detection of neurotoxic insecticides (organophosphates or carbamates), nerve agents, and natural toxins (aflatoxin, glycoalkaloids, etc.) .
Neurodegenerative Diseases Research
Acetylthiocholine iodide is used in the investigation of neurodegenerative diseases . Acetylcholinesterase (AChE) activity, which can be measured using this compound, is relevant in processes such as memory and neurodegenerative diseases .
Nervous System Research
The compound is used in the study of the nervous system . AChE, whose activity can be measured using acetylthiocholine iodide, plays a primary role in the nervous system by terminating nerve impulses through acetylcholine catalysis .
Acetylcholine Esterase (AChE) Assay
Acetylthiocholine iodide has been used as a substrate in the preparation of acetylcholine esterase (AChE) assay working solution for AChE activity assay .
Cholinesterase Assay
The compound has also been used as a component in phosphate buffer (PB) for cholinesterase assay .
These are some of the unique applications of Acetylthiocholine iodide in scientific research. Each application is unique and contributes to different fields of study. It’s important to note that the operational conditions for any amperometric biosensor that uses acetylthiocholine iodide must be thoroughly optimized to avoid false analytical signals or a reduced sensitivity .
Mechanism of Action
Target of Action
Acetylthiocholine iodide primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system, where it terminates nerve impulses by catalyzing the breakdown of acetylcholine, a neurotransmitter .
Mode of Action
Acetylthiocholine iodide acts as a substrate for AChE . It is hydrolyzed by AChE, producing thiocholine and acetic acid . This process mimics the natural hydrolysis of acetylcholine, allowing the compound to be used in assays to determine AChE activity .
Biochemical Pathways
The hydrolysis of acetylthiocholine iodide by AChE is part of the cholinergic system’s biochemical pathways. The cholinergic system is involved in numerous physiological functions, including muscle contraction, heart rate regulation, learning, and memory . By acting as a substrate for AChE, acetylthiocholine iodide can influence these pathways and their downstream effects.
Pharmacokinetics
Acetylthiocholine iodide is soluble in water , which could potentially enhance its bioavailability.
Result of Action
The hydrolysis of acetylthiocholine iodide by AChE results in the production of thiocholine and acetic acid . This reaction can be used to measure AChE activity, providing valuable information in various research and clinical contexts. For example, AChE inhibitors are used in the treatment of conditions like Alzheimer’s disease , and assays using acetylthiocholine iodide can help evaluate the efficacy of these inhibitors.
Action Environment
The action of acetylthiocholine iodide is influenced by various environmental factors. For instance, the presence and activity level of AChE would directly affect the compound’s action . Additionally, factors that affect the compound’s solubility, such as pH and temperature, could also influence its action and efficacy
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-acetylsulfanylethyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NOS.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBLZMAMTZXLBP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16INOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883764 | |
| Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylthiocholine iodide | |
CAS RN |
1866-15-5 | |
| Record name | Acetylthiocholine iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1866-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylthiocholine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylthiocholine iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetylthioethyltrimethylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLTHIOCHOLINE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SKH6P4YRN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















